molecular formula C24H28Sn B14340214 Hexyl(triphenyl)stannane CAS No. 103047-76-3

Hexyl(triphenyl)stannane

Cat. No.: B14340214
CAS No.: 103047-76-3
M. Wt: 435.2 g/mol
InChI Key: OKIQYIYRRMGUGX-UHFFFAOYSA-N
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Description

Hexyl(triphenyl)stannane is an organotin compound with the chemical formula C₆H₁₃Sn(C₆H₅)₃, comprising a hexyl group (C₆H₁₃) and three phenyl groups (C₆H₅) bonded to a central tin atom. Organotin compounds like this are widely studied for their applications in organic synthesis, catalysis, and materials science.

Properties

CAS No.

103047-76-3

Molecular Formula

C24H28Sn

Molecular Weight

435.2 g/mol

IUPAC Name

hexyl(triphenyl)stannane

InChI

InChI=1S/3C6H5.C6H13.Sn/c3*1-2-4-6-5-3-1;1-3-5-6-4-2;/h3*1-5H;1,3-6H2,2H3;

InChI Key

OKIQYIYRRMGUGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl(triphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with triphenyltin chloride. The reaction typically proceeds as follows:

C6H13MgBr+Ph3SnClC6H13SnPh3+MgBrCl\text{C}_6\text{H}_{13}\text{MgBr} + \text{Ph}_3\text{SnCl} \rightarrow \text{C}_6\text{H}_{13}\text{SnPh}_3 + \text{MgBrCl} C6​H13​MgBr+Ph3​SnCl→C6​H13​SnPh3​+MgBrCl

This reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, where hexylmagnesium bromide is reacted with triphenyltin chloride under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Hexyl(triphenyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert this compound to this compound hydride.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products:

    Oxidation: this compound oxide.

    Reduction: this compound hydride.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of hexyl(triphenyl)stannane involves the formation of stannyl radicals, which participate in various chemical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new carbon-tin bonds. The compound’s reactivity is influenced by the stability of the stannyl radicals and the nature of the substituents attached to the tin atom .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares hexyl(triphenyl)stannane with key analogs, highlighting structural, functional, and regulatory differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Toxicity/Regulatory Notes
This compound C₂₄H₂₈Sn ~434.7 Hexyl (C₆H₁₃) + 3 phenyl Research, potential catalysis Limited data; inferred toxicity from analogs
Triphenyltin acetate C₂₀H₁₈O₂Sn 409.07 Acetoxy (OAc) + 3 phenyl Biocide, fungicide Highly toxic; regulated
Tributyl[(methoxymethoxy)methyl]stannane C₁₆H₃₄O₂Sn 377.16 Tributyl + methoxymethoxymethyl Organic synthesis (hydroxymethyl equivalent) Toxic; requires careful handling
Tributyltin chloride C₁₂H₂₇ClSn 325.52 Tributyl + chloride Antifouling agent, catalyst Banned in many regions due to toxicity

Structural and Functional Analysis

  • Triphenyltin acetate: The acetoxy group introduces polarity, making it more reactive in hydrolysis and biocidal applications . Tributyltin derivatives: Tributyl groups confer volatility and bioactivity, historically exploited in marine antifouling paints but now restricted due to environmental persistence .
  • Crystal Structure :
    Triphenyltin compounds like those in exhibit tetrahedral geometry around the tin atom, with bond angles deviating up to 7° from ideal tetrahedral symmetry . This compound likely adopts a similar geometry, though the bulky hexyl group may introduce steric hindrance in reactions.

  • Synthetic Routes :
    this compound can be synthesized via transmetallation or Grignard reactions (e.g., hexylmagnesium bromide + triphenyltin chloride). Analogous methods are used for tributyltin compounds .

Toxicity and Environmental Impact

Organotin compounds are notorious for their toxicity, which correlates with substituent type:

  • Triphenyltin acetate : Classified as highly toxic, with applications in agriculture restricted due to bioaccumulation risks .
  • Tributyltin derivatives : Banned under the International Convention on the Control of Harmful Anti-fouling Systems (2001) due to endocrine-disrupting effects in marine life .

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